molecular formula C12H21NO4 B2480953 methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate CAS No. 173464-47-6

methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate

Cat. No.: B2480953
CAS No.: 173464-47-6
M. Wt: 243.303
InChI Key: ZZGMDDXYOHHJMT-BDAKNGLRSA-N
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Description

Methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.303. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis of Cyclopentane Derivatives

One notable application involves the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates through the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. This process enables the efficient synthesis of both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, showcasing the compound's role in producing chiral building blocks for further chemical synthesis (Davies et al., 2003).

Synthesis of Stereisomers for Drug Development

The compound also finds application in the asymmetric synthesis of stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, prepared stereoselectively from diester derivatives. This synthesis route is crucial for drug development, as it allows access to all stereoisomers of this structure, which can be pivotal in the discovery of new medications (Urones et al., 2004).

Marine Alkaloid Analogs Synthesis

Additionally, the synthesis of deaza-analogues of the bis-indole alkaloid topsentin, involving a series of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, highlights the compound's role in the development of potential anticancer agents. These analogues, prepared in excellent yields, underscore the versatility of methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate in synthesizing complex molecules for biomedical research (Carbone et al., 2013).

Anticancer Drug Development

The molecule also serves as a precursor in the preparation of amino acetate functionalized Schiff base organotin(IV) complexes, which have been explored as anticancer drugs. These complexes undergo structural characterization and in vitro cytotoxicity studies, offering insights into novel anticancer therapies (Basu Baul et al., 2009).

Liquid- and Solid-Phase Synthesis

Moreover, the compound is used in the liquid- and solid-phase synthesis of 3-methylquinoxaline-2-carboxylates from (E)-3-diazenylbut-2-enes, demonstrating its application in heterocyclic chemistry and the synthesis of quinoxaline derivatives, which are important in pharmaceutical chemistry (Attanasi et al., 2001).

Future Directions

The use of flow microreactor systems for the synthesis of tertiary butyl esters represents a more efficient, versatile, and sustainable method compared to the batch . This could indicate a future direction for the synthesis of similar compounds.

Properties

IUPAC Name

methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMDDXYOHHJMT-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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